

Octafluoroadiponitrile: A Comprehensive Technical Guide for Advanced Applications

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Compound of Interest

Compound Name: Octafluoroadiponitrile

Cat. No.: B1346879

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Abstract

Octafluoroadiponitrile (OFADN), with the molecular formula $C_6F_8N_2$, is a highly fluorinated organic compound that has garnered significant interest for its unique physicochemical properties. Also known as 2,2,3,3,4,4,5,5-octafluorohexanedinitrile, this molecule's structure, featuring a six-carbon backbone with terminal nitrile groups and extensive fluorination on the central carbons, imparts exceptional thermal and chemical stability. These characteristics make it a promising candidate for advanced applications, particularly in the fields of energy storage and polymer science. This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthesis methodologies, and current and potential applications of **Octafluoroadiponitrile**, with a focus on its role as an electrolyte additive in high-voltage lithium-ion batteries and as a monomer for novel fluoropolymers. Detailed experimental protocols, safety and handling procedures, and a comprehensive review of the existing literature are presented to support researchers, scientists, and drug development professionals in leveraging the unique attributes of this compound.

Introduction: The Emergence of a Versatile Fluorinated Dinitrile

The strategic incorporation of fluorine atoms into organic molecules has long been a cornerstone of modern materials science and drug discovery, owing to the unique properties conferred by the carbon-fluorine bond. **Octafluoroadiponitrile** stands as a compelling example of this molecular engineering, representing a perfluorinated derivative of adiponitrile. The

electron-withdrawing nature of the eight fluorine atoms significantly alters the electronic environment of the molecule, enhancing its electrochemical stability and modifying the reactivity of the terminal nitrile groups. This guide aims to provide a comprehensive technical overview of **Octafluoroadiponitrile**, from its fundamental properties to its cutting-edge applications, thereby serving as a critical resource for its scientific and industrial exploration.

Molecular Structure and Physicochemical Properties

The molecular structure of **Octafluoroadiponitrile** consists of a linear six-carbon chain with nitrile groups at both ends. The four central carbon atoms are fully substituted with fluorine atoms, resulting in a highly symmetrical molecule. This extensive fluorination is the primary determinant of its distinct physical and chemical properties.

Caption: Molecular structure of **Octafluoroadiponitrile** (C₆F₈N₂).

Physicochemical Data

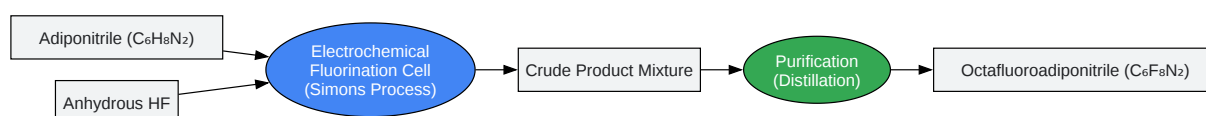
The reported physical properties of **Octafluoroadiponitrile** exhibit some variability in the literature, which may be attributed to differences in measurement conditions or sample purity. The table below summarizes the available data.

Property	Value	Source(s)
Molecular Formula	C ₆ F ₈ N ₂	
IUPAC Name	2,2,3,3,4,4,5,5-octafluorohexanedinitrile	
CAS Number	376-53-4	
Molecular Weight	252.06 g/mol	
Boiling Point	132.3 °C at 760 mmHg	
Density	1.594 g/cm ³	
Flash Point	33.8 °C	

It is noteworthy that the high degree of fluorination leads to a significantly lower boiling point compared to its non-fluorinated counterpart, adiponitrile (295 °C), despite the considerable increase in molecular weight. This phenomenon is characteristic of perfluorinated compounds and is attributed to weaker intermolecular forces.

Synthesis of Octafluoroadiponitrile

The primary industrial method for the synthesis of perfluorinated organic compounds is electrochemical fluorination (ECF), also known as the Simons process. This technique is the most likely route for the production of **Octafluoroadiponitrile**.



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- To cite this document: BenchChem. [Octafluoroadiponitrile: A Comprehensive Technical Guide for Advanced Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1346879#octafluoroadiponitrile-molecular-formula\]](https://www.benchchem.com/product/b1346879#octafluoroadiponitrile-molecular-formula)

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